

# Technical Monograph: (2S)-1-Phenoxypropan-2-amine

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## Compound of Interest

|                |                              |
|----------------|------------------------------|
| Compound Name: | (2S)-1-phenoxypropan-2-amine |
| CAS No.:       | 45972-73-4                   |
| Cat. No.:      | B1598837                     |

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High-Fidelity Synthesis & Application Guide for Chiral Synthons

## Executive Summary & Chemical Identity

**(2S)-1-phenoxypropan-2-amine** (CAS: 45972-73-4) is a critical chiral building block (synthon) used in the asymmetric synthesis of pharmaceutical agents, including vasodilators like Isoxsuprine and specific  $\beta$ -adrenergic receptor modulators. Unlike its racemic counterpart, the (S)-enantiomer offers stereo-defined scaffold utility, essential for preventing off-target pharmacological effects in downstream APIs.

This guide moves beyond classical resolution methods (which suffer from max 50% yield) and details a biocatalytic transamination protocol. This method utilizes  $\omega$ -transaminases to achieve >99% enantiomeric excess (ee) and high conversion rates, aligning with modern Green Chemistry principles.

## Chemical Specifications

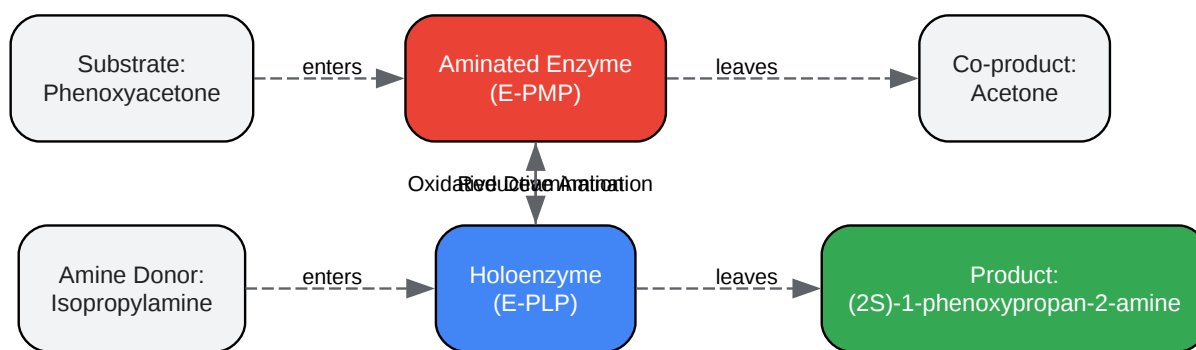
| Property          | Specification   |
|-------------------|---|
| IUPAC Name        | (2S)-1-phenoxypropan-2-amine                          |
| Common Synonyms   | (S)-POPA; (S)-1-phenoxy-2-aminopropane                |
| CAS Number        | 45972-73-4  |
| Molecular Formula | C <sub>9</sub> H <sub>13</sub> NO                     |
| Molecular Weight  | 151.21 g/mol  |
| Physical State    | Pale yellow oil                                       |
| Stereochemistry   | (S)-configuration (>99% ee required for pharma grade) |

## Biocatalytic Synthesis Protocol

Methodology: Asymmetric Transamination using  $\omega$ -Transaminase ( $\omega$ -TA).[1] Rationale: Classical chemical synthesis involving the displacement of chiral alcohols (e.g., via Mitsunobu or Tosylation) often results in partial racemization or requires expensive chiral pool starting materials. The enzymatic route guarantees stereospecificity via the enzyme's active site geometry.

## The Mechanistic Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism.[2] The amino donor (Isopropylamine or L-Alanine) transfers an amine group to the cofactor Pyridoxal-5'-phosphate (PLP), forming Pyridoxamine-5'-phosphate (PMP). PMP then transfers the amine to the prochiral ketone (phenoxyacetone) to yield the chiral amine.



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Figure 1: Ping-Pong Bi-Bi mechanism of  $\omega$ -Transaminase.[2] The enzyme shuttles between PLP and PMP forms to transfer the amine group stereoselectively.

## Experimental Protocol

### Reagents:

- Substrate: Phenoxyacetone (50 mM)
- Enzyme: (S)-selective  $\omega$ -Transaminase (e.g., *Vibrio fluvialis* JS17 variant or commercial ATA-113).
- Donor: Isopropylamine (1 M) - Note: High concentration drives equilibrium.
- Cofactor: PLP (1 mM).
- Buffer: Potassium Phosphate (100 mM, pH 7.5).
- Co-solvent: DMSO (5% v/v) to enhance substrate solubility.

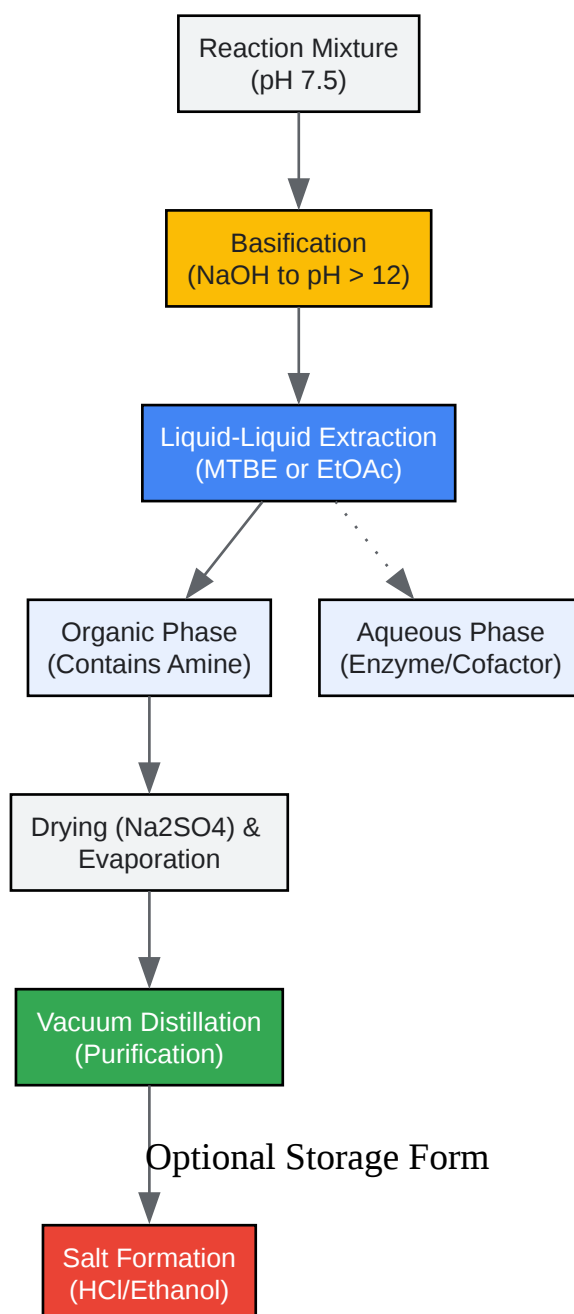
### Step-by-Step Workflow:

- Buffer Preparation: Dissolve PLP in Potassium Phosphate buffer. Ensure pH is exactly 7.5; transaminases are sensitive to pH shifts.
- Substrate Solubilization: Dissolve Phenoxyacetone in DMSO. Add slowly to the buffer solution under vigorous stirring to prevent precipitation.

- Reaction Initiation: Add the Amine Donor (Isopropylamine). Adjust pH back to 7.5 if the amine shifts basicity. Add the  $\omega$ -Transaminase lyophilized powder (approx 10 U/mL).
- Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
  - Critical Control Point: If using L-Alanine as a donor, add Lactate Dehydrogenase (LDH) and NADH to recycle pyruvate to lactate, preventing product inhibition.
- Quenching: Stop reaction by adding 10N NaOH to shift pH to >12. This deprotonates the amine, making it extractable into organic solvent.

## Downstream Processing (DSP) & Purification

Efficient recovery of the amine from the aqueous biocatalytic mixture is crucial.



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Figure 2: Downstream processing workflow for the isolation of **(2S)-1-phenoxypropan-2-amine**.

#### Purification Notes:

- Extraction: Use Methyl tert-butyl ether (MTBE) for extraction. It forms fewer emulsions with protein-heavy solutions than Dichloromethane.

- **Salt Formation:** The free base is an oil and prone to oxidation. Converting to the Hydrochloride salt (using HCl in Ethanol) yields a stable, crystalline solid preferred for storage.

## Analytical Validation

To confirm the success of the (S)-selective synthesis, chiral HPLC is required.

Method Parameters:

- **Column:** Chiralcel OD-H or AD-H (Daicel).
- **Mobile Phase:** Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
- **Flow Rate:** 0.5 mL/min.
- **Detection:** UV at 254 nm (Phenoxy chromophore).
- **Expected Retention:** The (S)-enantiomer typically elutes distinct from the (R)-isomer. Use a racemic standard (synthesized via reductive amination with NaBH<sub>4</sub>) to establish retention times.

## Industrial Applications & Pharmacology

**(2S)-1-phenoxypropan-2-amine** is not a marketed drug per se but a Pharmacophore Scaffold.

- **Isoxsuprine Synthesis:** It serves as a precursor for Isoxsuprine, a vasodilator used for cerebral vascular insufficiency. The stereocenter determines the binding affinity to  $\beta$ -adrenergic receptors.
- **Herbicide Intermediates:** Phenoxy-alkyl-amines are structural motifs in specific triazine herbicides, where the chiral center influences phytotoxicity and environmental degradation rates.
- **Chiral Resolution Agents:** Due to its basicity and chirality, it can be used to resolve chiral acids in industrial settings.

## Safety & Handling

- Hazards: Causes skin irritation and serious eye irritation. Harmful if swallowed.
- Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO<sub>2</sub>.
- PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

## References

- PubChem. (2025).[3] (S)-1-Phenoxy-2-propanamine Compound Summary. National Library of Medicine. [\[Link\]](#)
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